9(Z)-Octadecenedioic acid

Biobased Polymers Polyester Synthesis Thermal Properties

Standard saturated diacids cannot deliver the reduced crystallinity and reactive functionality required for advanced bio-based polymer design. 9(Z)-Octadecenedioic acid (CAS 20701-68-2), produced via whole-cell biotransformation of oleic acid using engineered Candida tropicalis, supplies the critical cis-9 double bond absent in adipic, sebacic, or octadecanedioic acids. • Polyesters exhibit melting transitions of 23-40 °C vs. 88 °C for saturated analogs-enabling low-temperature processing for biodegradable films and hot-melt adhesives. • The cis double bond provides a reactive handle for post-polymerization epoxidation or crosslinking, absent in fully saturated diacids. • Fermentation achieves titers of 31.3-45 g/L at 0.5-0.56 g/L/h productivity, supporting cost-competitive industrial procurement.

Molecular Formula C18H32O4
Molecular Weight 312.4 g/mol
CAS No. 20701-68-2
Cat. No. B1244412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(Z)-Octadecenedioic acid
CAS20701-68-2
Synonymsoctadecenedioic acid
Molecular FormulaC18H32O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O
InChIInChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22)/b2-1-
InChIKeySBLKVIQSIHEQOF-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-9-Octadecenedioic Acid (CAS 20701-68-2): Biobased Unsaturated Diacid for Functional Polymers and High-Performance Materials


cis-9-Octadecenedioic acid (CAS 20701-68-2), also designated (9Z)-octadec-9-enedioic acid or oleic diacid, is an unsaturated long-chain α,ω-dicarboxylic acid with the molecular formula C18H32O4 [1]. This C18 monomer contains a single cis-configured double bond at the 9-position and is primarily produced via whole-cell biotransformation of oleic acid using engineered Candida tropicalis strains [2]. The compound serves as a versatile building block for biobased functional polyesters, polyamides, and crosslinkable materials, with applications spanning sustainable polymers, high-performance lubricants, and cosmetic actives [1][2].

Why Saturated Analogs and Shorter-Chain Diacids Cannot Replace cis-9-Octadecenedioic Acid


Direct substitution of cis-9-octadecenedioic acid with its saturated analog (1,18-octadecanedioic acid) or with common short-chain diacids (e.g., adipic acid, sebacic acid) fundamentally alters critical material properties including melting behavior, crystallinity, crosslinking potential, and biodegradation profile [1]. The cis double bond in the C18 backbone introduces a conformational kink that disrupts polymer chain packing, resulting in substantially lower melting transitions and enhanced processability compared to saturated analogs [1]. Furthermore, this unsaturation provides a reactive handle for post-polymerization functionalization (e.g., epoxidation, crosslinking) that is entirely absent in fully saturated diacids [2]. For procurement decisions where specific thermal, mechanical, or reactive properties are required, generic substitution leads to predictable and often unacceptable performance deviations.

cis-9-Octadecenedioic Acid: Quantified Differentiation Against Closest Analogs


Melting Point Suppression in Polyesters: cis-9-Octadecenedioic Acid vs. Saturated Octadecanedioic Acid

Polyesters synthesized from cis-9-octadecenedioic acid exhibit significantly lower melting transitions (Tm = 23–40 °C) compared to polyesters derived from saturated 1,18-octadecanedioic acid polymerized with the same diol (Tm = 88 °C) [1]. The cis double bond disrupts chain packing and reduces crystallinity, producing materials with lower processing temperatures and enhanced flexibility.

Biobased Polymers Polyester Synthesis Thermal Properties

Biotechnological Production Titer and Productivity from Oleic Acid

Optimized fermentation of oleic acid using Candida tropicalis ATCC 20962 yields cis-9-octadecenedioic acid with a final titer of approximately 45 g/L and a peak volumetric productivity of 0.56 g/L/h at a glucose-to-oleic acid molar ratio of 1.5 [1]. This productivity represents the highest reported value for cis-ODA production by this strain [1].

Industrial Biotechnology Bioprocess Optimization Renewable Feedstocks

Substrate-Dependent Production Yields: Oleic Acid Outperforms Methyl Oleate and Rapeseed Oil

Among four C18:1 substrates tested for production of 9-octadecenedioic acid by genetically engineered C. tropicalis ATCC 20962, oleic acid produced the highest DCA titer of 31.3 g/L in 144 h, substantially exceeding yields from oleyl alcohol, methyl oleate, and rapeseed oil [1]. Methyl oleate exhibited very slow production without reaching a maximum within the experimental timeframe, while oleyl alcohol and rapeseed oil plateaued after 80 h [1].

Substrate Selection Bioprocess Economics Yeast Biocatalysis

Glass Transition Temperature Reduction in Polyestercarbonates

Incorporation of cis-octadec-9-enedioic acid into polyestercarbonates lowers the glass transition temperature (Tg) relative to saturated dicarboxylic acid-based analogs, thereby enhancing melt processability [1]. The patent literature explicitly identifies both cis- and trans-octadec-9-enedioic acid as preferred dicarboxylic acids for achieving reduced Tg and improved processability in these copolymer systems [1].

Polymer Processability Glass Transition Monomer Design

Mechanism of Action in Skin Brightening: PPARγ Agonism Distinct from Direct Tyrosinase Inhibition

Octadecenedioic acid reduces melanogenesis through binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates tyrosinase mRNA expression, rather than through direct competitive inhibition of tyrosinase enzyme activity [1]. This nuclear mechanism distinguishes it from conventional tyrosinase inhibitors such as kojic acid or hydroquinone, which act directly at the enzyme level [1]. Clinical evaluation of a formulation containing octadecenedioic acid demonstrated significant skin lightening beginning at the second month of treatment in a randomized double-blind study on melasma patients (n=20) [2].

Cosmetic Actives Melanogenesis PPARγ Agonism

Quantitative GC-MS Differentiation from Saturated Analog in Biological Matrices

A validated GC-MS method for quantification of octadecenedioic acid (C18:1 DIOIC) in human skin and transdermal perfusates employs the saturated analog 1,18-octadecanedioic acid (C18:0 DIOIC) as internal standard, confirming distinct chromatographic separation and mass spectral differentiation between the unsaturated and saturated C18 diacids [1]. Both compounds are converted to trimethylsilyl derivatives using BSTFA with 15% TMCS prior to analysis [1].

Analytical Chemistry Method Validation Skin Permeation

cis-9-Octadecenedioic Acid: Evidence-Based Application Domains for Procurement and Research


Low-Melting, Biobased Polyesters for Flexible Packaging and Coatings

Polyesters synthesized from cis-9-octadecenedioic acid exhibit melting transitions of 23–40 °C, substantially lower than the 88 °C observed for saturated octadecanedioic acid-based polyesters [1]. This thermal profile enables processing at reduced temperatures and yields flexible materials suitable for biodegradable packaging films, hot-melt adhesives, and low-temperature powder coatings. Procurement of this monomer is indicated when the application requires ambient or near-ambient softening points and reduced crystallinity.

Crosslinkable Unsaturated Polyesters and Polymeric Triglyceride Analogs

The cis double bond in cis-9-octadecenedioic acid provides a reactive site for post-polymerization crosslinking via radical-initiated, thermal, or oxidative curing mechanisms [1]. Copolymerization with glycerol and linoleic acid yields branched polymeric triglyceride analogs with Mn up to ~11,000 g/mol and tunable substitution patterns [2]. These materials are suitable for thermoset coatings, bio-based resins, and 3D-printable formulations where in situ crosslinking is desired.

High-Titer Biotechnological Production from Oleic Acid Feedstock

Fermentation of oleic acid using Candida tropicalis ATCC 20962 achieves final titers of 31.3–45 g/L with volumetric productivities of 0.5–0.56 g/L/h under optimized glucose feeding conditions [1][2]. Oleic acid outperforms methyl oleate, oleyl alcohol, and rapeseed oil as a substrate for DCA production [1]. For industrial procurement, cis-9-octadecenedioic acid derived from this bioprocess offers a scalable, renewable alternative to petrochemical diacids, with demonstrated productivity metrics supporting cost-competitive manufacturing.

PPARγ-Mediated Skin Brightening Actives with Distinct Mechanism of Action

cis-9-Octadecenedioic acid reduces melanogenesis through PPARγ agonism, decreasing tyrosinase mRNA expression rather than directly inhibiting the tyrosinase enzyme [1]. This nuclear mechanism differentiates it from conventional tyrosinase inhibitors such as kojic acid and hydroquinone [1]. Clinical evaluation in a randomized double-blind study demonstrated significant skin lightening in melasma patients after two months of twice-daily application [2]. Cosmetic formulators may procure this ingredient for brightening formulations seeking a complementary mechanism of action or reduced irritation potential relative to hydroquinone.

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